molecular formula C18H23Cl2NO3 B3026164 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride CAS No. 1566571-58-1

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride

Cat. No. B3026164
CAS RN: 1566571-58-1
M. Wt: 372.3 g/mol
InChI Key: QLOMGSVFQVAOLL-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, also known as 2C-C-NBOMe, is a psychedelic drug and a phenethylamine of the 2C series . It is the N-O-methoxybenzyl analog of 2C-C, and a 5-HT2A (serotonin 2A) receptor agonist . This chemical is active at very low, sub-milligram doses . It has nearly no history of human use prior to 2010 when it first became available online .

Scientific Research Applications

Psychedelic Research

DOC is a psychedelic substance that has been studied for its effects on cognition, perception, and consciousness. Researchers have explored its impact on human consciousness, including open and closed eye visuals, increased awareness of sound and movement, and euphoria. In Alexander Shulgin’s book “PiHKAL,” DOC is described as an “archetypal psychedelic” with a full range of effects, including both exhilarating clarity and overwhelming experiences .

Receptor Binding and Pharmacology

Dosage and Duration

Toxicity and Safety

Organic Synthesis

Forensic and Clinical Applications

properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOMGSVFQVAOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride

CAS RN

1566571-58-1
Record name 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25C-NB4OME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ0A6I98S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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